Cas no 408337-06-4 (Ethanone, 1-(4-fluorophenyl)-2-nitro-)

Ethanone, 1-(4-fluorophenyl)-2-nitro-, is a fluorinated nitroketone compound with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a 4-fluorophenyl group and a nitro-substituted carbonyl moiety, makes it a versatile building block for constructing complex molecules. The electron-withdrawing properties of the fluorine and nitro groups enhance reactivity in nucleophilic substitution and condensation reactions. This compound is particularly valuable in medicinal chemistry for the development of fluorinated bioactive molecules. High purity and stability under controlled conditions ensure consistent performance in synthetic workflows. Proper handling is required due to potential sensitivity to heat and strong oxidizers.
Ethanone, 1-(4-fluorophenyl)-2-nitro- structure
408337-06-4 structure
Product Name:Ethanone, 1-(4-fluorophenyl)-2-nitro-
CAS No:408337-06-4
MF:C8H6FNO3
MW:183.136545658112
CID:4460129
Update Time:2025-05-20

Ethanone, 1-(4-fluorophenyl)-2-nitro- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(4-fluorophenyl)-2-nitro-
    • Inchi: 1S/C8H6FNO3/c9-7-3-1-6(2-4-7)8(11)5-10(12)13/h1-4H,5H2
    • InChI Key: NYXDHVSYORBNRA-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC=C(F)C=C1)C[N+]([O-])=O

Ethanone, 1-(4-fluorophenyl)-2-nitro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-54500002-1.0g
1-(4-fluorophenyl)-2-nitroethan-1-one
408337-06-4 95%
1.0g
$0.0 2023-01-10

Additional information on Ethanone, 1-(4-fluorophenyl)-2-nitro-

Ethanone, 1-(4-Fluorophenyl)-2-Nitro-

Ethanone, 1-(4-fluorophenyl)-2-nitro-, also known by its CAS number 408337-06-4, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a fluorophenyl group and a nitro group attached to a ketone backbone. The presence of these functional groups imparts distinctive chemical properties, making it a valuable compound for various applications.

The synthesis of Ethanone, 1-(4-fluorophenyl)-2-nitro- involves a series of well-established organic reactions, including Friedel-Crafts acylation and nitration processes. Recent advancements in catalytic methods have enabled the efficient production of this compound with high purity, which is crucial for its application in sensitive chemical systems. The compound's stability under various conditions has been extensively studied, revealing its resistance to thermal degradation and susceptibility to photochemical reactions.

In terms of applications, Ethanone, 1-(4-fluorophenyl)-2-nitro- has found utility in the development of advanced materials. For instance, researchers have explored its potential as a precursor for synthesizing novel polymers with enhanced mechanical and thermal properties. The fluorophenyl group contributes to the material's hydrophobicity, while the nitro group enhances its electronic properties, making it suitable for use in high-performance composites and electronic devices.

Recent studies have also highlighted the role of Ethanone, 1-(4-fluorophenyl)-2-nitro- in drug discovery. Its unique structure allows for the creation of bioactive molecules with potential therapeutic applications. For example, derivatives of this compound have shown promise in inhibiting certain enzymes associated with neurodegenerative diseases. The nitro group's ability to participate in hydrogen bonding and redox reactions makes it an attractive candidate for drug design.

The environmental impact of Ethanone, 1-(4-fluorophenyl)-2-nitro- has also been a topic of interest. Researchers have investigated its biodegradability and toxicity profiles under various environmental conditions. Preliminary findings suggest that the compound exhibits moderate biodegradability under aerobic conditions but may persist in anaerobic environments. These insights are critical for developing sustainable practices for handling and disposing of this compound.

In conclusion, Ethanone, 1-(4-fluorophenyl)-2-nitro- is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the advancement of science and technology.

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